

## Number needed to treat (NNT) analysis of Xanomeline/trospium vs placebo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Xanomeline oxalate |           |
| Cat. No.:            | B1662205           | Get Quote |

# Xanomeline/Trospium Demonstrates Favorable NNT in Schizophrenia Trials

A comprehensive analysis of the pivotal EMERGENT clinical trial program reveals a clinically significant benefit of xanomeline-trospium (KarXT) over placebo in treating adults with schizophrenia, with a Number Needed to Treat (NNT) of 5 to achieve a notable reduction in psychotic symptoms. This guide provides a detailed comparison of the efficacy and experimental protocols of xanomeline-trospium versus placebo, tailored for researchers, scientists, and drug development professionals.

The novel combination therapy, which targets muscarinic acetylcholine receptors, has shown promise in addressing the positive and negative symptoms of schizophrenia. The NNT, a key metric in evidence-based medicine, quantifies the therapeutic effect of a medical intervention, representing the average number of patients who need to be treated to prevent one additional bad outcome (or, in this case, to achieve one additional good outcome).

## **Efficacy Analysis: Number Needed to Treat (NNT)**

The efficacy of xanomeline-trospium has been consistently demonstrated across the EMERGENT clinical trial program (EMERGENT-1, EMERGENT-2, and EMERGENT-3).[1][2] A pooled analysis of these trials provides robust evidence of its therapeutic benefit.



| Efficacy Endpoint                                   | NNT (95% CI) | Trial(s)                  | Description                                                                                                                                                                                                                     |
|-----------------------------------------------------|--------------|---------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ≥30% reduction in<br>PANSS total score at<br>Week 5 | 5 (4-8)      | Pooled EMERGENT<br>trials | This indicates that for every 5 patients treated with xanomeline-trospium, one additional patient will experience at least a 30% reduction in the total Positive and Negative Syndrome Scale (PANSS) score compared to placebo. |
| ≥20% reduction in<br>PANSS total score at<br>Week 5 | <10          | Pooled EMERGENT<br>trials | A clinically relevant therapeutic benefit was also observed for this lower threshold of symptom reduction.                                                                                                                      |
| ≥40% reduction in PANSS total score at Week 5       | <10          | Pooled EMERGENT<br>trials | This suggests a substantial treatment effect for a significant portion of patients.                                                                                                                                             |
| ≥1-point decrease in<br>CGI-S score at Week<br>5    | <10          | Pooled EMERGENT<br>trials | The Clinical Global Impression - Severity (CGI-S) score reflects the clinician's assessment of the severity of the patient's illness.                                                                                           |
| ≥2-point decrease in CGI-S score at Week 5          | <10          | Pooled EMERGENT<br>trials | A two-point decrease<br>on the CGI-S<br>represents a marked<br>clinical improvement.                                                                                                                                            |



In addition to efficacy, the safety profile of xanomeline-trospium has been evaluated through the Number Needed to Harm (NNH). Generally, the NNH for common treatment-emergent adverse events (TEAEs) was greater than 10, with the exception of nausea and vomiting. However, the discontinuation rate due to gastrointestinal side effects was low, with an NNH of 49, suggesting these symptoms were often tolerable.

## **Mechanism of Action: A Novel Approach**

Xanomeline-trospium's unique mechanism of action distinguishes it from traditional antipsychotics that primarily target dopamine D2 receptors.[3][4] Xanomeline is a muscarinic agonist with high affinity for M1 and M4 receptors in the central nervous system.[5][6] Activation of these receptors is believed to modulate dopamine and other neurotransmitter systems implicated in the pathophysiology of schizophrenia.[7] Trospium chloride is a peripherally acting muscarinic antagonist that does not readily cross the blood-brain barrier.[8][9] Its inclusion in the combination is to mitigate the peripheral cholinergic side effects of xanomeline, such as nausea and vomiting.[5][6]





Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of xanomeline-trospium.



## **Experimental Protocols of the EMERGENT Trials**

The EMERGENT trials (EMERGENT-1, EMERGENT-2, and EMERGENT-3) were similarly designed as 5-week, randomized, double-blind, placebo-controlled studies in adult patients with schizophrenia experiencing acute psychosis.[4][10][11]

#### Key Inclusion Criteria:

- Diagnosis of schizophrenia as defined by DSM-5.[12]
- Recent worsening of psychosis warranting hospitalization.[10][13]
- Positive and Negative Syndrome Scale (PANSS) total score ≥80.[4][10]
- Clinical Global Impression Severity (CGI-S) score of ≥4 (moderately ill or worse).[4][10]

#### Treatment Regimen:

- Patients were randomized on a 1:1 basis to receive either xanomeline-trospium or a matched placebo.[4][10]
- Dosing for the xanomeline-trospium group was flexible and initiated with a titration schedule.
   For example, in EMERGENT-2, dosing started at 50 mg xanomeline/20 mg trospium twice daily for the first two days, then increased to 100 mg xanomeline/20 mg trospium twice daily.
   [4][13] From day 8, the dose could be further increased to 125 mg xanomeline/30 mg trospium twice daily based on tolerability.

#### Primary and Secondary Endpoints:

- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the PANSS total score at Week 5.[1][10] The PANSS is a 30-item scale used to assess the severity of positive symptoms, negative symptoms, and general psychopathology in schizophrenia.[14][15]
- Key Secondary Endpoints: These included changes from baseline in the PANSS positive and negative subscale scores, the PANSS Marder negative factor score, and the CGI-S score.[4]
   [10]





Click to download full resolution via product page

Figure 2: Experimental workflow for the EMERGENT trials.

In conclusion, the NNT analysis from the EMERGENT clinical trial program provides compelling evidence for the efficacy of xanomeline-trospium in the treatment of schizophrenia. Its novel mechanism of action, combined with a generally favorable safety profile, positions it as a promising new therapeutic option for patients. The detailed experimental protocols of the pivotal trials underscore the rigorous evaluation that has led to these findings.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Xanomeline and Trospium Chloride Versus Placebo for the Treatment of Schizophrenia: A
  Post Hoc Analysis of Number Needed to Treat, Number Needed to Harm, and Likelihood to
  Be Helped or Harmed PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of xanomeline and trospium chloride in schizophrenia: pooled results from three 5-week, randomized, double-blind, placebo-controlled, EMERGENT trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanomeline-Trospium: A Novel Therapeutic for the Treatment of Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]
- 7. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trospium chloride in the management of overactive bladder PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. Efficacy and Safety of Xanomeline-Trospium Chloride in Schizophrenia: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]



- 14. Does KarXT (xanomeline-trospium) represent a novel approach to schizophrenia management? A GRADE-assessed systematic review and meta-analysis of randomized controlled clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Number needed to treat (NNT) analysis of Xanomeline/trospium vs placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662205#number-needed-to-treat-nnt-analysis-of-xanomeline-trospium-vs-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com